8-Chloroisoquinolin-5-ol

Medicinal Chemistry ADME Prediction Halogen Bonding

Procure 8-Chloroisoquinolin-5-ol as a superior halogenated isoquinoline building block. The 8-chloro substituent offers a strategic balance of electron-withdrawing effects and steric bulk for regioselective Pd-catalyzed functionalization versus more reactive 8-bromo/iodo analogs. Leverage its privileged scaffold for kinase inhibitor hit-to-lead programs (CHK1, Rho-kinase, PI3K) and its photostability for ophthalmic formulation research.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 1897765-51-3
Cat. No. B1459379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloroisoquinolin-5-ol
CAS1897765-51-3
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1O)Cl
InChIInChI=1S/C9H6ClNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-5,12H
InChIKeyPNXRRNWUYHYOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloroisoquinolin-5-ol (CAS 1897765-51-3): Physicochemical Baseline for Procurement Decisions


8-Chloroisoquinolin-5-ol (CAS 1897765-51-3) is a heterocyclic aromatic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.60 g/mol, characterized by a chlorine atom at the 8-position and a hydroxyl group at the 5-position of the isoquinoline scaffold . Predicted physicochemical parameters include a boiling point of 366.9±22.0 °C, density of 1.412±0.06 g/cm³, and an acid dissociation constant (pKa) of 8.24±0.40 . These properties establish a baseline for comparing the compound against close structural analogs and inform its handling and formulation in research and industrial contexts.

Why 8-Chloroisoquinolin-5-ol Cannot Be Arbitrarily Substituted with Other 8-Halogeno-isoquinolin-5-ols


In-class compounds such as 8-bromoisoquinolin-5-ol and 8-iodoisoquinolin-5-ol are not interchangeable with 8-chloroisoquinolin-5-ol due to substantial differences in atomic radius, electronegativity, and polarizability imparted by the halogen substituent. These electronic and steric parameters directly influence binding pocket complementarity, hydrogen-bonding capacity of the adjacent 5-hydroxyl group, and overall scaffold stability . The 8-chloro substituent occupies a unique physicochemical niche—balancing electron-withdrawing effects and steric bulk—that dictates both its intrinsic reactivity and its performance as a building block in downstream syntheses, as well as its sensitivity to photodegradation in aqueous formulations [1].

Quantitative Differentiation Guide for 8-Chloroisoquinolin-5-ol Against Structural Analogs


Comparative Halogen Substituent Effects on Predicted Lipophilicity (ClogP)

The 8-chloro substituent in 8-chloroisoquinolin-5-ol confers a predicted lipophilicity (ClogP) of approximately 2.1, positioning it between the less lipophilic 8-fluoro analog (ClogP ~1.4) and the more lipophilic 8-bromo analog (ClogP ~2.6). This specific physicochemical profile, with a pKa of 8.24±0.40 , is crucial for passive membrane permeability and target engagement in medicinal chemistry programs .

Medicinal Chemistry ADME Prediction Halogen Bonding

Enhanced Photostability in Aqueous Formulations for Ophthalmic Applications

Patent literature explicitly claims that pharmaceutical preparations containing 8-chloroisoquinolin-5-ol exhibit improved stability against light-induced degradation when stored in packaging that blocks specific wavelengths (300-335 nm), a property not inherently shared by all halogenated isoquinoline derivatives [1]. This finding underscores the importance of the chloro substituent's specific electronic influence on the molecule's photochemical stability in aqueous media.

Pharmaceutical Formulation Photostability Ophthalmology

Distinct Synthetic Utility: Chlorine as a Synthetic Handle for Cross-Coupling Chemistry

The 8-chloro substituent serves as a versatile and orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the regioselective introduction of diverse aryl, alkyl, and amino groups at the 8-position . This reactivity profile differentiates it from 8-bromo- and 8-iodoisoquinolin-5-ol, which, while more reactive in coupling, are often less stable and more prone to unwanted side reactions . The chlorine atom's moderate reactivity allows for greater control and chemoselectivity in multi-step synthetic sequences.

Organic Synthesis Cross-Coupling Building Block

Potential for Selective Kinase Inhibition Relative to Non-Halogenated Scaffolds

The 8-chloroisoquinoline scaffold is a recognized privileged structure for kinase inhibitor development, with the 8-chloro substituent often engaging in halogen bonding with backbone carbonyls in the ATP-binding pocket to enhance affinity and selectivity . Derivatives like SAR-020106, which incorporate an 8-chloroisoquinoline moiety, demonstrate potent and selective CHK1 inhibition (IC50 = 13.3 nM) over CHK2, a selectivity profile that is not achievable with the non-halogenated parent scaffold and is tunable with different halogen substituents [1].

Kinase Inhibition Drug Discovery Halogen Bonding

Validated Research and Industrial Scenarios for 8-Chloroisoquinolin-5-ol (CAS 1897765-51-3)


Pharmaceutical Formulation Development for Light-Sensitive Ophthalmic Drugs

Based on patent evidence that halogenated isoquinoline derivatives, including 8-chloroisoquinolin-5-ol, exhibit improved photostability in aqueous solutions, this compound is a strong candidate for developing ophthalmic formulations (e.g., for glaucoma or other retinal diseases) where light-induced degradation is a concern. Its use can guide the selection of appropriate packaging that blocks 300-335 nm light, ensuring drug potency and shelf-life [1].

Medicinal Chemistry Hit-to-Lead Optimization for Kinase Targets

Given its classification as a privileged scaffold for kinase inhibition, 8-chloroisoquinolin-5-ol is ideally suited as a core fragment in hit-to-lead campaigns targeting kinases such as CHK1, Rho-kinase, or PI3K. Its specific halogen substitution pattern can be exploited to optimize binding affinity and selectivity through halogen bonding, a key consideration for medicinal chemists aiming to improve target engagement over non-halogenated or differently substituted analogs [1].

Synthesis of Complex Heterocycles via Controlled Cross-Coupling Reactions

The moderate reactivity of the 8-chloro substituent makes 8-chloroisoquinolin-5-ol a superior building block for organic synthesis projects requiring regioselective functionalization. It can be employed in palladium-catalyzed cross-coupling reactions to generate diverse molecular libraries with high chemoselectivity, offering a strategic advantage over the more reactive but less controllable 8-bromo or 8-iodo counterparts [1].

Chemical Biology Probe Development for Investigating MAO and BuChE Enzymes

Derivatives of 8-chloroisoquinoline have demonstrated moderate inhibitory activity against enzymes such as monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE) [1]. Therefore, 8-chloroisoquinolin-5-ol serves as a key intermediate for synthesizing targeted chemical probes to study the roles of these enzymes in neurological disorders and xenobiotic metabolism, where its specific potency and selectivity profile relative to other halogenated analogs can be investigated.

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